(3-Fluoro-4-nitrophenyl)methanamine: A Technical Guide for Medicinal Chemists and Drug Development Professionals
(3-Fluoro-4-nitrophenyl)methanamine: A Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
In the pursuit of novel therapeutics, the strategic selection of molecular building blocks is paramount. (3-Fluoro-4-nitrophenyl)methanamine is a key intermediate that offers a trifecta of synthetically versatile functional groups: a primary amine, a reducible nitro group, and a fluorine-substituted aromatic ring activated towards nucleophilic substitution. This guide provides an in-depth analysis of its chemical properties, spectroscopic signature, reactivity profile, and safe handling procedures. By elucidating the causality behind its chemical behavior and providing validated experimental protocols, this document serves as a comprehensive resource for researchers aiming to leverage this potent scaffold in drug discovery programs.
Molecular Profile: Structure and Physicochemical Characteristics
The utility of (3-Fluoro-4-nitrophenyl)methanamine (CAS No: 160538-52-3) stems from the precise electronic interplay of its constituent functional groups.[1] The fluorine atom at the 3-position and the nitro group at the 4-position exert strong electron-withdrawing effects, which profoundly influence the reactivity of the aromatic ring and the basicity of the benzylic amine.
Figure 1: Chemical structure of (3-Fluoro-4-nitrophenyl)methanamine.
The molecule's physical properties are summarized below. This data is crucial for reaction setup, solvent selection, and purification strategies.
Table 1: Physicochemical Properties of (3-Fluoro-4-nitrophenyl)methanamine
| Property | Value | Source(s) |
| CAS Number | 160538-52-3 | [1][2] |
| Molecular Formula | C₇H₇FN₂O₂ | [1][2] |
| Molecular Weight | 170.14 g/mol | [2] |
| Physical Form | Powder | |
| Purity | ≥95% | [2] |
Spectroscopic Characterization
Authenticating the structure and purity of (3-Fluoro-4-nitrophenyl)methanamine requires a multi-technique spectroscopic approach. While raw data is batch-specific, the expected spectral features are well-defined.
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¹H NMR: The proton spectrum is anticipated to show three distinct regions. The aromatic region will display complex multiplets due to ³J(H,H), ⁴J(H,H), and through-space J(H,F) couplings. The benzylic (CH₂) protons will likely appear as a singlet near 4.0 ppm, and the amine (NH₂) protons will present as a broad singlet whose chemical shift is solvent and concentration-dependent.
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¹³C NMR: The carbon spectrum will exhibit seven unique signals. The carbon atom directly bonded to fluorine will appear as a doublet with a large one-bond coupling constant (¹J(C,F) ≈ 240-250 Hz). The aromatic carbons will show smaller C-F couplings.
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¹⁹F NMR: A single resonance is expected in the fluorine spectrum. The chemical shift of this signal is highly sensitive to the electronic environment, making ¹⁹F NMR an excellent tool for monitoring reactions at the aromatic ring.[3]
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Infrared (IR) Spectroscopy: Key diagnostic peaks include two sharp N-H stretching bands around 3300-3400 cm⁻¹, strong asymmetric and symmetric N=O stretching bands for the nitro group at approximately 1520 cm⁻¹ and 1345 cm⁻¹, respectively, and a strong C-F stretching absorption between 1100-1250 cm⁻¹.
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Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry will confirm the molecular weight, showing a molecular ion [M]⁺ or protonated molecule [M+H]⁺ at m/z 170.
Chemical Reactivity and Synthetic Strategy
The synthetic potential of (3-Fluoro-4-nitrophenyl)methanamine lies in the differential reactivity of its functional groups. This allows for a stepwise, controlled elaboration of the molecular scaffold.
Amine-Centric Transformations
The primary benzylic amine is a potent nucleophile, enabling a wide array of modifications.
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N-Acylation/Sulfonylation: Forms stable amide or sulfonamide linkages, a common strategy for introducing diverse side chains or for protecting the amine during subsequent reactions.
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N-Alkylation: Can be achieved via reductive amination with aldehydes/ketones or direct alkylation with alkyl halides. Reductive amination is often preferred due to its high selectivity and reduced risk of over-alkylation.
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Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a direct route to ureas and thioureas, privileged motifs in many drug candidates.
Nitro Group Reduction: A Gateway to Anilines
The aromatic nitro group is readily reduced to a primary aniline, unlocking a different set of synthetic possibilities. This transformation is fundamental for creating ortho-phenylenediamine derivatives, which are precursors to benzimidazoles and other important heterocycles.
Figure 2: Synthetic workflow from nitro reduction to heterocyclic scaffolds.
Causality: The choice of reducing agent is critical. Catalytic hydrogenation (H₂/Pd-C) is clean but may be incompatible with other reducible groups. Metal/acid systems like SnCl₂/HCl are robust and highly effective for nitro group reductions.[4]
Nucleophilic Aromatic Substitution (SₙAr)
The powerful electron-withdrawing nitro group, para to the fluorine atom, strongly activates the ring for SₙAr. Fluorine's high electronegativity makes it an excellent leaving group in this context. This allows for the displacement of fluorine by a variety of nucleophiles (e.g., O-, N-, S-based), providing a powerful method for introducing complexity directly onto the aromatic core.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. (3-Fluoro-4-nitrophenyl)methanamine and its hydrochloride salt are classified as hazardous.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][6]
-
Engineering Controls: Handle in a certified chemical fume hood to avoid inhalation of dust.[5][7] Ensure an eyewash station and safety shower are readily accessible.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from strong oxidizing agents and acids.[5][6]
Self-Validating Experimental Protocols
The following protocols are designed to be robust starting points. Each step includes a rationale, and the progress should be monitored by an appropriate analytical technique (e.g., TLC, LC-MS) to validate completion.
Protocol 1: N-Acetylation using Acetic Anhydride
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System Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (3-Fluoro-4-nitrophenyl)methanamine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Base Addition: Add triethylamine (1.5 eq) to the solution. This acts as a scavenger for the acetic acid byproduct.
-
Acylation: Cool the mixture to 0 °C using an ice bath. Add acetic anhydride (1.2 eq) dropwise via syringe. The cooling controls the exothermic reaction.
-
Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate).
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by flash column chromatography on silica gel.
Protocol 2: Nitro Group Reduction using Tin(II) Chloride
-
Reagent Preparation: Dissolve (3-Fluoro-4-nitrophenyl)methanamine (1.0 eq) in ethanol (approx. 0.1 M) in a round-bottom flask.
-
Reductant Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the solution.
-
Reaction & Monitoring: Heat the mixture to reflux (approx. 78 °C) and stir for 3-6 hours. The reaction progress can be monitored by LC-MS, observing the disappearance of the starting material mass peak and the appearance of the product mass peak.
-
Work-up & Neutralization: Cool the reaction to room temperature and concentrate to remove the ethanol. Add ethyl acetate and carefully basify the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~8-9 to quench the HCl and precipitate tin salts.
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Filtration & Extraction: Filter the resulting suspension through a pad of Celite, washing thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude aniline product.
References
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Howei Pharm. CAS 160538-52-3 | (3-Fluoro-4-nitrophenyl)methanamine,≥95%. [Link]
- 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules.
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PubChem. 3-Fluoro-4-nitrophenol. [Link]
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Gerig, J.T. Fluorine NMR. University of California, Santa Barbara. [Link]
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Linjiang Chemical. 3-Fluoro-4-nitrophenol. [Link]
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ResearchGate. 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. [Link]
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AB Chemicals Inc. (4-fluoro-3-nitrophenyl) methanamine cas no.771581-73-8. [Link]
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PubChem. 3-Fluoro-4-nitrophenylacetonitrile. [Link]
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ScienceDirect. Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. [Link]
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National Center for Biotechnology Information. 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. [Link]
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